Glyoxime

Description

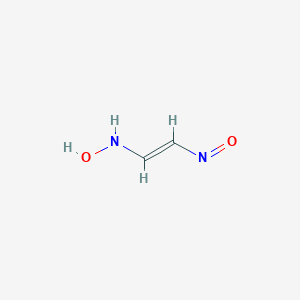

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

557-30-2 |

|---|---|

Formule moléculaire |

C2H4N2O2 |

Poids moléculaire |

88.07 g/mol |

Nom IUPAC |

(NZ)-N-[(2Z)-2-hydroxyiminoethylidene]hydroxylamine |

InChI |

InChI=1S/C2H4N2O2/c5-3-1-2-4-6/h1-2,5-6H/b3-1-,4-2- |

Clé InChI |

LJHFIVQEAFAURQ-CCAGOZQPSA-N |

SMILES |

C(=NO)C=NO |

SMILES isomérique |

C(=N\O)\C=N/O |

SMILES canonique |

C(=NO)C=NO |

Synonymes |

Ethanedial 1,2-Dioxime; _x000B_Ethanedial Dioxime; Glyoxal Dioxime; Ethanedione Dioxime; NSC 18263; Pik-off |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Glyoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxime (C₂H₄N₂O₂), a vic-dioxime, is a fundamental organic compound with significant applications in coordination chemistry, analytical chemistry, and as a precursor in the synthesis of various nitrogen-containing heterocycles. Its ability to form stable complexes with transition metals has made it a subject of considerable interest. This guide provides a detailed examination of the chemical structure of this compound, supported by quantitative data, experimental protocols for its synthesis, and visualizations to elucidate its structural and reactive properties.

Molecular Structure and Bonding

This compound, systematically named (NZ)-N-[(2Z)-2-hydroxyiminoethylidene]hydroxylamine, possesses a planar molecular structure. This planarity is attributed to resonance stabilization between the nitrogen and oxygen atoms within the two oxime functional groups (-C=N-OH). The molecule consists of a central carbon-carbon single bond, with each carbon atom double-bonded to a nitrogen atom, which is in turn single-bonded to a hydroxyl group.

The presence of both hydroxyl (-OH) groups and imine (C=N) groups imparts this compound with its characteristic reactivity. The hydroxyl groups are notable for their capacity to engage in strong hydrogen bonding, which plays a crucial role in the supramolecular assembly of this compound in the solid state and its interactions with metal ions.

X-ray diffraction studies have confirmed that in its stable form, this compound adopts an anti-periplanar configuration, where the two oxime groups are oriented in a trans position relative to each other, which minimizes steric hindrance.

Quantitative Structural Data

The precise molecular geometry of this compound has been determined through X-ray crystallography. The key bond lengths and angles for the anti-conformer are summarized in the table below.

| Bond/Angle | Type | Value |

| Bond Lengths | ||

| C-C | Single Bond | 1.55 Å |

| C=N | Double Bond | 1.28 Å |

| N-O | Single Bond | 1.41 Å |

| Bond Angle | ||

| C-C=N | sp² Hybridized | 118° |

Table 1: Experimentally determined bond lengths and angles for this compound in its anti-conformation.[1]

Visualizing the Structure of this compound

The following diagram, generated using the DOT language, illustrates the 2D chemical structure of this compound, highlighting the connectivity of the atoms and the presence of double bonds and hydroxyl groups.

References

An In-depth Technical Guide to the Synthesis of Glyoxime from Glyoxal and Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyoxime (C₂H₄N₂O₂), a vic-dioxime, is a fundamental building block in coordination chemistry and a precursor for various organic compounds, including energetic materials and ligands for catalysis.[1][2] Its synthesis is primarily achieved through the condensation reaction of glyoxal (B1671930) with hydroxylamine (B1172632).[1][2][3] This document provides a comprehensive technical overview of the synthesis of this compound, detailing the underlying chemical principles, various experimental protocols, and quantitative data. It is intended to serve as a practical guide for researchers and professionals in chemistry and drug development. The synthesis typically involves the reaction of an aqueous solution of glyoxal with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate (B86663).[1][4] The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reaction and Mechanism

The synthesis of this compound is a classic example of oxime formation, where a carbonyl compound (glyoxal, an aldehyde) reacts with hydroxylamine.[5] The overall reaction involves the condensation of two molar equivalents of hydroxylamine with one molar equivalent of glyoxal to form this compound and two molecules of water.[3]

The reaction proceeds via a two-step mechanism for each carbonyl group:

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbon atom of a carbonyl group in glyoxal. This leads to the formation of an unstable hemiaminal intermediate.[6][7][8]

-

Dehydration: The hemiaminal intermediate then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the oxime.[5][7] This process is often catalyzed by acid or base.[7]

Synthesis Methodologies

Several methods for the synthesis of this compound have been reported, primarily differing in the source of hydroxylamine and the use of a base.

Hydroxylamine Hydrochloride Method

A common laboratory-scale method involves the use of hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[4][9] The base is required to neutralize the hydrochloride salt, liberating the free hydroxylamine which then reacts with glyoxal. This reaction is typically performed at low temperatures (0-10 °C) to control its exothermic nature.[4][9]

Hydroxylamine Sulfate Method

An alternative and high-yield approach utilizes hydroxylamine sulfate.[1][10] A key advantage of this method is that it can be performed without the prior neutralization of the hydroxylamine salt with an alkali.[1][10] This simplifies the procedure and can lead to higher yields, reportedly over 99%.[10] The reaction is typically conducted by mixing an aqueous solution of glyoxal with hydroxylamine sulfate and maintaining the temperature between 35-45 °C.[10]

Quantitative Data Summary

The following tables summarize the quantitative parameters for the different synthesis methods described in the literature.

Table 1: Reagent Quantities and Molar Ratios

| Method | Glyoxal (40% aq.) | Hydroxylamine Salt | Moles (Hydroxylamine) | Base | Moles (Base) | Solvent (Water) | Reference |

| Hydrochloride | 72.5 g (0.5 mol) | 69.5 g (HCl salt) | 1.0 mol | 27.5 g (NaOH) | 0.69 mol | 123 mL | [4] |

| Hydrochloride | 72.5 g | 69.5 g (HCl salt) | 1.0 mol | 38.71 g (KOH) | 0.69 mol | 75 mL | [9] |

| Sulfate | 55 g (0.38 mol) | 62.5 g (Sulfate salt) | 0.38 mol* | None | - | 30 g | [10] |

*Note: The patent suggests a 2:1 molar ratio of hydroxylamine sulfate to glyoxal is preferable, but the example uses a 1:1 molar ratio of the salt.[10]

Table 2: Reaction Conditions and Yields

| Method | Temperature | Reaction Time | Reported Yield | Reference |

| Hydrochloride | < 10 °C | ~15 minutes + RT | Not specified | [4] |

| Sulfate | 35 - 45 °C | 30 minutes | > 99% | [10] |

Detailed Experimental Protocols

Protocol 1: Synthesis using Hydroxylamine Hydrochloride and NaOH

This protocol is adapted from literature methods.[4]

-

Reagent Preparation:

-

Prepare a solution of sodium hydroxide by dissolving 27.5 g (0.69 mol) of NaOH in 75 mL of water in a beaker.

-

Cool this solution to 0 °C in an ice bath.

-

Once cooled, add 69.5 g (1.0 mol) of hydroxylamine hydrochloride with stirring. Keep the solution chilled.

-

-

Reaction:

-

In a separate beaker, dilute 72.5 g (0.5 mol) of 40% aqueous glyoxal with 48 mL of water.

-

Slowly add the chilled glyoxal solution to the hydroxylamine solution while stirring vigorously.

-

Continuously monitor the temperature and maintain it below 10 °C throughout the addition.

-

-

Product Isolation:

-

After the addition is complete, leave the reaction mixture in the refrigerator for 15 minutes.

-

Remove the mixture and allow it to warm to room temperature.

-

The this compound product will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dry the product, preferably in a desiccator.

-

Protocol 2: Synthesis using Hydroxylamine Sulfate

This protocol is based on a patented high-yield method.[10]

-

Reagent Preparation:

-

In a three-necked flask equipped with a thermometer and a stirrer, combine 55 g (0.38 mol) of 40% aqueous glyoxal solution, 30 g of hot water, and 62.5 g (0.38 mol) of hydroxylamine sulfate.

-

-

Reaction:

-

Stir the mixture while maintaining the internal temperature at 35 to 45 °C.

-

Continue stirring for 30 minutes. An aqueous suspension of this compound will form.

-

-

Product Isolation:

-

The resulting aqueous suspension of this compound can be used directly for subsequent reactions (e.g., chlorination to dichlorothis compound) or the solid can be isolated.[10]

-

To isolate, cool the suspension and collect the this compound precipitate by vacuum filtration.

-

Wash the solid with cold water and dry.

-

Experimental Workflow

The general workflow for the synthesis of this compound involves reagent preparation, controlled reaction, and product isolation.

References

- 1. Buy this compound (EVT-1175196) | 557-30-2 [evitachem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C2H4N2O2 | CID 135495951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - this compound, Diaminofurazan and Some Energetic Derivatives - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Photo-Induced Reactions between Glyoxal and Hydroxylamine in Cryogenic Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Photo-Induced Reactions between Glyoxal and Hydroxylamine in Cryogenic Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. JP2003012628A - Method for producing this compound and dichlorothis compound - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physical and Chemical Properties of Glyoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxime (ethanedial dioxime) is a fundamental organic compound with significant applications in coordination chemistry, analytical procedures, and as a precursor in the synthesis of various nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes a detailed summary of its structural and spectroscopic data, synthesis and reactivity, and its well-established role in the gravimetric determination of nickel. Experimental protocols for key procedures are provided, alongside visualizations of reaction pathways and analytical workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a white crystalline solid. While it is the parent compound of the dioxime class, much of the available experimental data pertains to its more commonly used derivative, dimethylthis compound (B607122) (DMG). The data for this compound is presented below, with comparative data for DMG provided for context.

Tabulated Physical Properties

| Property | This compound | Dimethylthis compound (DMG) |

| Molecular Formula | C₂H₄N₂O₂ | C₄H₈N₂O₂[1] |

| Molecular Weight | 88.07 g/mol [2] | 116.12 g/mol [1] |

| Appearance | White crystalline solid | White/Off-white powder[1] |

| Melting Point | 178-180 °C[3] | 240-241 °C (decomposes)[1][4] |

| Boiling Point | Decomposes | Decomposes[1] |

| Solubility | Soluble in water and alcohols[2]. Soluble in DMSO. | Sparingly soluble in water; soluble in ethanol, methanol, and acetone[5]. |

| pKa | 9.90 ± 0.10 (Predicted)[3] | pK₁: 10.6 (experimental) |

Chemical Properties and Reactivity

This compound exhibits a rich chemical reactivity, primarily centered around its two oxime functional groups. These groups impart acidic properties and the ability to act as a bidentate ligand, forming stable complexes with various transition metals.

Acidity

Coordination Chemistry

This compound is an excellent chelating agent, acting as a bidentate ligand through its two nitrogen atoms to form stable five-membered rings with transition metal ions such as nickel, copper, and cobalt.[2] The most well-known of these reactions is the formation of a vibrant red precipitate with nickel(II) ions in a slightly alkaline solution. This reaction is highly specific and is the basis for the gravimetric determination of nickel.

The reaction with nickel(II) can be represented as:

Ni²⁺ + 2 C₂H₄N₂O₂ → Ni(C₂H₃N₂O₂)₂ + 2H⁺

This reaction is typically carried out in an ammonia (B1221849) buffer to neutralize the liberated protons and drive the equilibrium towards the formation of the stable nickel(II) glyoximate complex.

Oxidation and Reduction

This compound can undergo oxidation to produce various nitrogen-containing compounds, such as furoxans, depending on the oxidizing agent and reaction conditions.[2] For instance, oxidation of dimethylthis compound with di-tertiary butyl chromate (B82759) has been studied under both conventional and microwave heating conditions.[6]

Reduction of the oxime groups is also possible. For example, dimethylthis compound can be reduced by strong reducing agents like lithium aluminum hydride to yield 2,3-butanediamine.[1]

Chlorination

The oxime groups of this compound can be chlorinated to form dichlorothis compound, a useful intermediate in organic synthesis.[2]

Spectroscopic Properties

The structural features of this compound give rise to characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3100 | O-H stretching (hydrogen-bonded) |

| ~1650-1600 | C=N stretching |

| ~950-900 | N-O stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In a suitable deuterated solvent like DMSO-d₆, the ¹H NMR spectrum of this compound is expected to show two main signals:

-

A downfield, broad singlet corresponding to the acidic oxime protons (-OH).

-

A singlet corresponding to the two equivalent methine protons (-CH=N-).

Experimental data for this compound in DMSO-d₆ shows peaks at approximately 11.5 ppm (OH) and 7.7 ppm (CH).[7]

¹³C NMR: The ¹³C NMR spectrum of this compound is characterized by a single signal for the two equivalent sp² hybridized carbons of the C=N bonds. An experimental value of 146.07 ppm has been reported for the carbon atoms in this compound.[7]

UV-Vis Spectroscopy

This compound exhibits UV absorption due to the electronic transitions within the C=N and N-O chromophores. The UV-Vis spectrum of this compound shows absorption in the ultraviolet region.

Crystal Structure

X-ray diffraction studies have revealed the crystal structure of this compound. The molecule is largely planar, and the crystal packing is influenced by intermolecular hydrogen bonding between the oxime groups of adjacent molecules. The study of the infrared spectra in the solid state suggests a centrosymmetrical structure for this compound with the symmetry group C2h.[7]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the condensation reaction of glyoxal (B1671930) with hydroxylamine (B1172632).

Materials:

-

Glyoxal (40% aqueous solution)

-

Hydroxylamine hydrochloride

-

Potassium hydroxide (B78521)

-

Distilled water

-

Ice bath

Procedure:

-

Prepare a solution of potassium hydroxide in distilled water and cool it to 0 °C in an ice bath.[8]

-

Slowly add hydroxylamine hydrochloride to the cold potassium hydroxide solution with stirring. This generates free hydroxylamine in situ.[8]

-

Separately, dilute the 40% glyoxal solution with distilled water and cool it.[8]

-

Slowly add the cold glyoxal solution to the hydroxylamine solution while maintaining the temperature below 10 °C.[8]

-

After the addition is complete, continue stirring in the ice bath for a short period, then allow the mixture to slowly warm to room temperature.

-

Cool the mixture again to induce crystallization.

-

Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

Caption: Synthesis of this compound from Glyoxal and Hydroxylamine.

Gravimetric Determination of Nickel using Dimethylthis compound

This protocol details the standard method for the quantitative analysis of nickel. Although the protocol uses dimethylthis compound, the principles are directly applicable to this compound.

Materials:

-

Nickel-containing sample

-

Hydrochloric acid (concentrated)

-

Nitric acid (concentrated)

-

Tartaric acid

-

Dimethylthis compound (1% solution in ethanol)

-

Ammonia solution (dilute)

-

Sintered glass crucible

-

Drying oven

-

Desiccator

Procedure:

-

Sample Dissolution: Accurately weigh a sample of the nickel-containing material and dissolve it in a mixture of concentrated hydrochloric and nitric acids. The nitric acid ensures that any iron present is oxidized to Fe(III).

-

Masking of Interfering Ions: Add tartaric acid to the solution to complex and prevent the precipitation of iron(III) hydroxide when the solution is made alkaline.

-

Precipitation: Heat the solution to about 70-80 °C and add a slight excess of the 1% ethanolic solution of dimethylthis compound. Slowly add dilute ammonia solution with constant stirring until the solution is slightly alkaline (pH ~8-9), at which point a red precipitate of nickel(II) dimethylglyoximate will form.[9]

-

Digestion: Keep the beaker on a water bath for about 30 minutes to allow the precipitate to digest, which results in larger, more easily filterable particles.

-

Filtration and Washing: Allow the solution to cool to room temperature. Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity. Wash the precipitate several times with cold distilled water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).

-

Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight. Cool the crucible in a desiccator before each weighing.

-

Calculation: The weight of nickel in the original sample can be calculated from the weight of the nickel(II) dimethylglyoximate precipitate using the gravimetric factor (molar mass of Ni / molar mass of Ni(C₄H₇N₂O₂)₂).

Caption: Workflow for the Gravimetric Determination of Nickel.

Thermal Decomposition

The thermal stability of this compound is limited, and it decomposes upon heating. While a detailed mechanism for the thermal decomposition of free this compound is not well-documented, studies on the thermal decomposition of its metal complexes, particularly nickel(II) dimethylglyoximate, provide valuable insights.

The thermal decomposition of nickel(II) dimethylglyoximate is an exothermic process that begins at around 280 °C. The main gaseous products evolved during the decomposition include water (H₂O), ammonia (NH₃), nitrous oxide (N₂O), carbon monoxide (CO), and hydrogen cyanide (HCN). The solid residue consists primarily of nickel(II) oxide and carbon. The decomposition is a complex, multi-step reaction.

A hypothesized thermal decomposition pathway for oximes, in general, involves the initial cleavage of the N-O bond, which is the weakest bond in the oxime functional group. This is followed by a series of fragmentation and rearrangement reactions.

Caption: Hypothesized Thermal Decomposition of this compound.

Conclusion

This compound is a versatile and important compound in chemistry. Its well-defined physical and chemical properties, particularly its ability to form stable complexes with transition metals, have led to its widespread use in analytical chemistry. The detailed experimental protocols and spectroscopic data provided in this guide offer a valuable resource for researchers and professionals. Further investigation into the experimental pKa of this compound and a more detailed elucidation of its thermal decomposition mechanism would provide an even more complete understanding of this fundamental molecule.

References

- 1. Dimethylthis compound Formula: Structure, Properties, and Uses [pw.live]

- 2. Buy this compound (EVT-1175196) | 557-30-2 [evitachem.com]

- 3. This compound | C2H4N2O2 | CID 135495951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. US3808275A - Process for producing oximes - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. youtube.com [youtube.com]

- 9. Determination of ni dmg | DOCX [slideshare.net]

Technical Guide to Glyoxime: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of glyoxime, detailing its chemical properties, synthesis, and primary applications. Recognizing the extensive research on its derivatives, this paper also includes a detailed case study on dimethylthis compound (B607122) to illustrate the functional applications of vic-dioximes in analytical chemistry. Furthermore, it touches upon the biochemically relevant glyoxalase pathway, which is associated with the metabolic precursor of this compound.

Core Properties of this compound

This compound is an organic compound and the simplest of the vic-dioximes. It is the dioxime of glyoxal (B1671930).

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 557-30-2 | [1][2] |

| Molecular Formula | C₂H₄N₂O₂ | [1] |

| Molecular Weight | 88.07 g/mol | [1][2] |

| IUPAC Name | N'-(2-hydroxyiminoethylidene)hydroxylamine | [1] |

| Melting Point | 178-180 °C | [2] |

| Synonyms | Glyoxal dioxime, Ethanedial dioxime | [1][2] |

| Appearance | Beige solid | [2] |

| Solubility | Soluble in DMSO and water | [2] |

Synthesis and Reactions

Experimental Protocol: Synthesis of this compound

This compound is typically synthesized through the condensation reaction of glyoxal with hydroxylamine (B1172632).[3] The following protocol is a general representation of this synthesis.

Materials:

-

Glyoxal (40% solution in water)

-

Hydroxylammonium chloride

-

Sodium hydroxide (B78521)

-

Distilled water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

-

Dissolve hydroxylammonium chloride in the cooled sodium hydroxide solution to generate free hydroxylamine.

-

Slowly add the 40% glyoxal solution to the hydroxylamine solution while maintaining a low temperature with continuous stirring.

-

Allow the reaction mixture to stir for several hours at a controlled temperature.

-

The resulting precipitate of this compound is collected by filtration.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or water to yield the final product.

Key Chemical Reactions

This compound's chemical reactivity is centered around its oxime groups and its capacity to act as a bidentate ligand. Key reactions include:

-

Metal Complex Formation: As a vic-dioxime, this compound readily forms stable complexes with various transition metals, such as nickel, copper, and cobalt.[3] This chelating property is fundamental to its use in coordination chemistry.

-

Chlorination: this compound can be chlorinated to produce dichlorothis compound, a reagent used in organic synthesis.[3][4]

Applications of this compound

The primary applications of this compound are in the fields of coordination chemistry and synthetic chemistry.

-

Coordination Chemistry: It serves as a bidentate ligand, coordinating through its two nitrogen atoms to form stable chelate rings with metal ions. These metal complexes are of interest in catalysis and materials science.[3]

-

Organic Synthesis: this compound is a precursor for the synthesis of other nitrogen-containing compounds, such as dichlorothis compound.[3]

Case Study: Dimethylthis compound in Analytical Chemistry

To provide a more detailed experimental context for the utility of vic-dioximes, this section focuses on the well-documented application of a close analogue, dimethylthis compound (CAS: 95-45-4, Molecular Weight: 116.12 g/mol ).[5][6] Dimethylthis compound is a highly selective and sensitive reagent for the gravimetric determination of nickel(II).[7][8][9]

Quantitative Data for Dimethylthis compound

| Property | Value | Source(s) |

| CAS Number | 95-45-4 | [5][6] |

| Molecular Formula | C₄H₈N₂O₂ | [10][11] |

| Molecular Weight | 116.12 g/mol | [5][11] |

| Appearance | White crystalline powder | [12] |

| Melting Point | 240-241 °C | |

| Solubility | Poorly soluble in water; soluble in ethanol, methanol | [7] |

Experimental Protocol: Gravimetric Determination of Nickel(II)

This protocol details the precipitation of nickel(II) ions from a solution using an alcoholic solution of dimethylthis compound.

Materials:

-

Nickel(II) salt solution

-

1% (w/v) alcoholic solution of dimethylthis compound

-

Dilute ammonia (B1221849) solution

-

Tartaric or citric acid (if interfering ions like iron(III) are present)

-

Distilled water

-

Sintered glass crucible

Procedure:

-

Take a known volume of the nickel(II) solution in a beaker.

-

If interfering ions such as Fe³⁺ are present, add tartaric or citric acid to keep them in solution.

-

Dilute the solution with distilled water and heat to 60-80 °C.

-

Add the 1% dimethylthis compound solution in slight excess.

-

Add dilute ammonia solution dropwise with constant stirring until the solution is slightly alkaline (pH 5-9) and a red precipitate forms.[13][14]

-

Digest the precipitate by keeping the beaker on a steam bath for 30-60 minutes to encourage the formation of larger, more easily filterable particles.[15]

-

Allow the solution to cool to room temperature.

-

Filter the precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with cold distilled water until the washings are free of chloride ions.

-

Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight.

-

The weight of the nickel dimethylglyoximate precipitate can be used to calculate the amount of nickel in the original sample.

Associated Biochemical Pathways: The Glyoxalase System

While this compound itself is not a direct component of known signaling pathways, its precursor, glyoxal, is a reactive dicarbonyl species. In biological systems, a related and highly studied dicarbonyl, methylglyoxal (B44143) (MG), is detoxified by the glyoxalase system.[16][17] This pathway is crucial for preventing cellular damage from reactive aldehydes and is implicated in various cellular signaling processes.[16][18]

The glyoxalase pathway consists of two main enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), which convert methylglyoxal into D-lactate in a glutathione (B108866) (GSH)-dependent manner.[16][19] The activity of this pathway is linked to cellular stress responses and the regulation of metabolic processes.[16]

Visualizations

The following diagrams illustrate the logical and experimental workflows discussed in this guide.

References

- 1. This compound | C2H4N2O2 | CID 135495951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 557-30-2 [chemicalbook.com]

- 3. Buy this compound (EVT-1175196) | 557-30-2 [evitachem.com]

- 4. Item - A Chlorine Gas-Free Synthesis of Dichlorothis compound - American Chemical Society - Figshare [acs.figshare.com]

- 5. Dimethylthis compound ACS reagent, = 99 95-45-4 [sigmaaldrich.com]

- 6. Dimethylthis compound | C4H8N2O2 | CID 135459645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dimethylthis compound: Structure, Uses & Safety Explained [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. Dimethylthis compound:Uses,Reactions,Preparation_Chemicalbook [chemicalbook.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. alphachemika.co [alphachemika.co]

- 12. chemiis.com [chemiis.com]

- 13. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]

- 14. chemlab.truman.edu [chemlab.truman.edu]

- 15. Determination of Nickel using Dimethylthis compound - 911Metallurgist [911metallurgist.com]

- 16. What signals the glyoxalase pathway in plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Glyoxalase System in Age-Related Diseases: Nutritional Intervention as Anti-Ageing Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Glyoxalase system - Wikipedia [en.wikipedia.org]

The Chemistry and Application of Glyoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of glyoxime and its derivatives, with a primary focus on its history, chemical properties, and significant role as a reagent in analytical chemistry. This document serves as a comprehensive resource, offering detailed experimental protocols and quantitative data to support research and development activities.

A Historical Overview of this compound and Dioximes as Analytical Reagents

The journey of organic compounds as analytical reagents began to flourish in the 19th century, moving from natural indicators to synthetically produced molecules.[1] Within this evolution, the discovery of dioximes as selective reagents for metal ions marked a significant milestone. The pioneering work in this area is credited to the Russian chemist Lev Aleksandrovich Chugaev who, in the early 20th century, first described the selective properties of dioxime compounds.[2][3]

Chugaev's research in 1905 revealed that α-dioximes, such as dimethylthis compound (B607122) (a derivative of this compound), could act as highly specific precipitating agents for certain metal ions, most notably nickel.[4] This discovery led to the widespread adoption of dimethylthis compound, often referred to as Chugaev's reagent, in analytical laboratories for the qualitative and quantitative determination of nickel.[4][5] The reaction's specificity and the distinctively colored precipitate formed were transformative for the analysis of nickel-containing materials.[5] The use of dimethylthis compound became so crucial that it is now considered an indispensable reagent in modern analytical chemistry.[5][6]

Quantitative Data

This section summarizes the key physicochemical and analytical properties of this compound and its nickel(II) complex in a structured tabular format for ease of reference and comparison.

Physicochemical Properties of this compound and Dimethylthis compound

| Property | This compound | Dimethylthis compound | Source(s) |

| Chemical Formula | C₂H₄N₂O₂ | C₄H₈N₂O₂ | [3][6] |

| Molar Mass | 88.07 g/mol | 116.12 g/mol | [3][4] |

| Appearance | Beige to white solid | White crystalline powder | [4][6] |

| Melting Point | 178-180 °C | 240-241 °C (decomposes) | [4][6] |

| Solubility | Soluble in water, DMSO, and alcohols. | Poorly soluble in water; soluble in methanol, ethanol, acetone, and sodium hydroxide (B78521) solutions. | [2][3][6] |

| Density | 1.437 g/cm³ (estimate) | 1.37 g/cm³ | [4][6] |

Spectroscopic Data

| Spectrum | Compound / Complex | Characteristic Peaks / Maxima (λmax) | Source(s) |

| Infrared (IR) | This compound | O-H stretch: 3150–3200 cm⁻¹ (anti), 3050–3100 cm⁻¹ (syn); C=N stretch: 1600±20 cm⁻¹ (anti), 1560±10 cm⁻¹ (syn) | [3] |

| Nickel(II) Dimethylglyoximate | N-O stretch: 1240 cm⁻¹, 1101 cm⁻¹; C=N stretch: 1572 cm⁻¹; Ni-N stretch: 520 cm⁻¹, 429 cm⁻¹ | [1][5] | |

| UV-Vis | Nickel(II) Dimethylglyoximate | ~390 nm, 445 nm, 543 nm | [7][8] |

Analytical Parameters for Nickel Determination using Dimethylthis compound

| Parameter | Value | Conditions | Source(s) |

| Optimal pH Range | 5 - 9 (Gravimetric); 6 - 8 (Spectrophotometric) | Buffered solution (ammonia or citrate) | [5][9] |

| Limit of Detection (LOD) | 1 ppm (IR-based sensor); 20.0 µg/L (Resonance Light Scattering) | pH 8; Ammonium (B1175870) buffer pH 9.0 | [5][10] |

| Molar Absorptivity (ε) | 5.42 × 10⁴ L mol⁻¹ cm⁻¹ | at 445 nm | |

| Interfering Ions | Cobalt(II), Copper(II), Iron(II), Gold(III), Dichromate | Can be masked with tartrate or citrate (B86180) ions | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the subsequent use of its derivative, dimethylthis compound, in the analysis of nickel.

Synthesis of this compound

This protocol is adapted from literature procedures for the condensation of glyoxal (B1671930) with hydroxylamine (B1172632).[4]

Materials:

-

40% Glyoxal solution

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and flasks

-

Buchner funnel and filter paper

Procedure:

-

Prepare a solution of sodium hydroxide by dissolving 27.5 g of NaOH in 75 mL of distilled water in a beaker. Cool the solution to 0 °C in an ice bath.

-

With continuous stirring, slowly add 69.5 g of hydroxylamine hydrochloride to the cold NaOH solution.

-

In a separate beaker, dilute 72.5 g of 40% glyoxal solution with 48 mL of distilled water.

-

Slowly add the diluted glyoxal solution to the chilled hydroxylamine/NaOH mixture, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stand in a refrigerator for 15 minutes.

-

Remove the mixture from the refrigerator and allow it to warm to room temperature.

-

Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

-

Wash the product with cold distilled water.

-

Dry the this compound product. Note that dry this compound can be shock-sensitive and is often stored moistened with water.

Gravimetric Determination of Nickel using Dimethylthis compound

This protocol outlines the classical gravimetric analysis of nickel.[9][11]

Materials:

-

Nickel-containing sample solution

-

1% (w/v) Dimethylthis compound in ethanol

-

6 M Hydrochloric acid (HCl)

-

6 M Ammonium hydroxide (NH₄OH)

-

Citric acid (optional, for masking interferences)

-

Distilled water

-

Beakers, graduated cylinders, and stirring rods

-

Hot plate

-

Sintered glass crucibles

-

Drying oven

-

Desiccator

-

Analytical balance

Procedure:

-

Accurately weigh a sample containing a known amount of nickel and dissolve it in a minimal amount of 6 M HCl in a beaker. Dilute with approximately 50 mL of distilled water.

-

If interfering ions such as iron are present, add a small amount of citric acid.

-

Heat the solution to 60-80 °C on a hot plate. Do not boil.

-

Slowly add a slight excess of 1% alcoholic dimethylthis compound solution with constant stirring.

-

While stirring, add 6 M ammonium hydroxide dropwise until the solution is slightly alkaline (a faint smell of ammonia (B1221849) should be present). A cherry-red precipitate of nickel(II) dimethylglyoximate will form.

-

Digest the precipitate by keeping the solution hot (60-80 °C) for 30-60 minutes to encourage the formation of larger, more easily filterable particles.

-

Allow the solution to cool to room temperature. Test for complete precipitation by adding a few more drops of the dimethylthis compound solution to the supernatant. No further precipitation should be observed.

-

Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.

-

Wash the precipitate with cold distilled water until it is free of chloride ions (test the filtrate with silver nitrate (B79036) solution).

-

Dry the crucible and precipitate in an oven at 110-120 °C to a constant weight.

-

Cool the crucible in a desiccator before weighing.

-

Calculate the mass of nickel in the original sample based on the mass of the nickel(II) dimethylglyoximate precipitate (molar mass = 288.91 g/mol ).

Spectrophotometric Determination of Nickel using Dimethylthis compound

This method is suitable for the determination of trace amounts of nickel.

Materials:

-

Standard nickel(II) solution (e.g., 10 ppm)

-

1% (w/v) Dimethylthis compound in ethanol

-

Saturated bromine water

-

Concentrated ammonium hydroxide (NH₄OH)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of nickel(II) by accurately diluting a stock standard solution into a set of volumetric flasks. A typical range would be 0.5 to 5 ppm. Also, prepare a blank solution containing all reagents except nickel.

-

Color Development: To each volumetric flask (including the blank and any unknown samples), add the following reagents in order, mixing after each addition:

-

A few milliliters of saturated bromine water (as an oxidizing agent).

-

Concentrated ammonium hydroxide dropwise until the bromine color disappears, then add a small excess to make the solution alkaline.

-

A small volume (e.g., 1-2 mL) of 1% dimethylthis compound solution.

-

-

Dilute each solution to the mark with distilled water and mix thoroughly.

-

Allow the solutions to stand for 10-15 minutes for full color development.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 445 nm.

-

Zero the instrument using the blank solution.

-

Measure the absorbance of each standard solution and the unknown sample(s).

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Determine the concentration of nickel in the unknown sample(s) by interpolating their absorbance values on the calibration curve.

-

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the gravimetric determination of nickel.

Caption: Logical flow for the spectrophotometric analysis of nickel.

References

- 1. mdpi.com [mdpi.com]

- 2. Dimethylthis compound: Structure, Uses & Safety Explained [vedantu.com]

- 3. Buy this compound (EVT-1175196) | 557-30-2 [evitachem.com]

- 4. byjus.com [byjus.com]

- 5. Detection of Ni2+ by a dimethylthis compound probe using attenuated total-reflection infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [chembk.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]

The Multifaceted World of Glyoximes: A Technical Guide to Their Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Glyoxime and its derivatives have emerged as a versatile class of ligands in coordination chemistry, underpinning a diverse range of applications from catalysis to medicinal chemistry. Their ability to form stable complexes with a variety of metal ions, coupled with the tunability of their electronic and steric properties through synthetic modification, has made them a subject of intense research. This in-depth technical guide provides a comprehensive overview of the synthesis, structure, and application of this compound-based coordination compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Synthesis and Coordination of this compound Ligands

This compound ligands, characterized by the presence of two vicinal oxime functionalities (-C(NOH)-C(NOH)-), are typically synthesized through the condensation of α-dicarbonyl compounds with hydroxylamine (B1172632). A variety of substituted glyoximes can be prepared by employing appropriately functionalized starting materials.

A general synthetic approach involves the reaction of an α-diketone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or pyridine. The reaction is often carried out in an alcoholic solvent and may require heating to proceed to completion. The synthesis of asymmetric glyoximes can also be achieved through multi-step procedures.

The coordination of this compound derivatives to metal ions typically occurs through the nitrogen atoms of the two oxime groups, forming a stable five-membered chelate ring. The deprotonation of one or both oxime protons can lead to the formation of neutral or anionic complexes, respectively. The resulting coordination compounds exhibit a range of geometries, most commonly square planar for Ni(II), Pd(II), and Pt(II), and octahedral for Co(III).

Experimental Protocol: Synthesis of Dimethylthis compound (B607122) (dmgH₂)

Materials:

-

Butane-2,3-dione (diacetyl)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Distilled water

Procedure:

-

Dissolve hydroxylamine hydrochloride in distilled water in a round-bottom flask.

-

Slowly add a solution of sodium hydroxide in water to the flask while cooling in an ice bath to generate free hydroxylamine.

-

In a separate beaker, dissolve butane-2,3-dione in ethanol.

-

Add the ethanolic solution of butane-2,3-dione dropwise to the aqueous solution of hydroxylamine with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture for a specified time at room temperature.

-

The resulting white precipitate of dimethylthis compound is collected by vacuum filtration, washed with cold water, and can be recrystallized from ethanol to obtain a pure product.

Experimental Protocol: Synthesis of a Nickel(II)-Dimethylthis compound Complex [Ni(dmgH)₂][1][2]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel ammonium (B1175870) sulfate[1]

-

Dimethylthis compound (dmgH₂)

-

Ammonia (B1221849) solution (NH₃·H₂O)

-

Ethanol

-

Distilled water

Procedure:

-

Prepare a solution of Ni(II) salt in distilled water.

-

Prepare a 1% solution of dimethylthis compound in ethanol.[1]

-

Heat the Ni(II) solution gently and add the dimethylthis compound solution.

-

Slowly add dilute ammonia solution dropwise with constant stirring until the solution is slightly alkaline. A voluminous, bright red precipitate of [Ni(dmgH)₂] will form immediately.[1]

-

Digest the precipitate by heating the mixture on a water bath for about 30 minutes to encourage the formation of a more easily filterable solid.

-

Filter the hot solution through a pre-weighed sintered glass crucible.

-

Wash the precipitate with cold distilled water until free of chloride ions (tested with AgNO₃ solution) and then with a small amount of ethanol.

-

Dry the complex in an oven at 110-120 °C to a constant weight.

Structural and Physicochemical Properties

The coordination of this compound ligands to metal centers results in complexes with distinct structural and physicochemical properties. X-ray crystallography has been instrumental in elucidating the precise geometries and bonding characteristics of these compounds.

Quantitative Data: Structural Parameters of this compound Complexes

The following tables summarize key bond lengths and angles for representative this compound-metal complexes, providing a basis for comparative analysis.

Table 1: Selected Bond Lengths (Å) in this compound-Metal Complexes

| Complex | Metal | M-N (avg.) | N-O (avg.) | C=N (avg.) | Reference |

| [Ni(dmgH)₂] | Ni(II) | 1.86 | 1.35 | 1.30 | |

| [Cu(dmgH)₂] | Cu(II) | 1.96 | 1.33 | 1.31 | |

| [Pd(dmgH)₂] | Pd(II) | 2.01 | 1.34 | 1.31 | |

| [Co(dmgH)₂(py)Cl] | Co(III) | 1.89 | 1.36 | 1.29 |

Table 2: Selected Bond Angles (°) in this compound-Metal Complexes

| Complex | Metal | N-M-N (bite) | N-M-N (trans) | M-N-O (avg.) | Reference |

| [Ni(dmgH)₂] | Ni(II) | 82.0 | 98.0 | 122.0 | |

| [Cu(dmgH)₂] | Cu(II) | 81.5 | 98.5 | 121.8 | |

| [Pd(dmgH)₂] | Pd(II) | 81.8 | 98.2 | 122.1 | |

| [Co(dmgH)₂(py)Cl] | Co(III) | 81.2 | - | 121.5 |

Note: Data for Cu(II), Pd(II), and Co(III) complexes are representative values from the literature and may vary depending on the specific derivative and crystal packing.

Stability of this compound Complexes

The stability of metal-glyoxime complexes in solution is a critical parameter for many of their applications. Potentiometric titration is a common technique used to determine the stability constants of these complexes.[2][3]

Table 3: Logarithm of Overall Stability Constants (log β) for some M(II)-Glyoxime Derivative Complexes

| Ligand (L) | Metal Ion | log β(ML₂) | Conditions | Reference |

| 1,2-bis(4-methylpiperazine)this compound | Ni(II) | 22.54 | 25 °C, 0.1 M NaCl | [2] |

| 1,2-bis(4-methylpiperazine)this compound | Cu(II) | 24.12 | 25 °C, 0.1 M NaCl | [2] |

| 1,2-bis(4-methylpiperazine)this compound | Co(II) | 20.88 | 25 °C, 0.1 M NaCl | [2] |

| 1,2-bis(4-benzylpiperazine)this compound | Ni(II) | 21.98 | 25 °C, 0.1 M NaCl | [2] |

| 1,2-bis(4-benzylpiperazine)this compound | Cu(II) | 23.65 | 25 °C, 0.1 M NaCl | [2] |

| 1,2-bis(4-benzylpiperazine)this compound | Co(II) | 20.15 | 25 °C, 0.1 M NaCl | [2] |

Applications in Catalysis

Cobalt-glyoxime complexes, often referred to as cobaloximes, have been extensively studied as functional models of Vitamin B₁₂ and as catalysts for various chemical transformations, most notably for the hydrogen evolution reaction (HER).

Hydrogen Evolution Reaction (HER)

Cobaloximes are effective molecular electrocatalysts and photocatalysts for the reduction of protons to molecular hydrogen. The catalytic cycle generally involves the reduction of the Co(II) or Co(III) center to a more electron-rich Co(I) species, which then reacts with a proton source to generate a cobalt-hydride intermediate. Subsequent reaction of this hydride, either with another proton or another hydride species, liberates H₂ and regenerates the catalyst.

Applications in Drug Development

The unique structural features and reactivity of metal-glyoxime complexes have attracted interest in the field of medicinal chemistry, particularly in the development of novel anticancer agents.

Anticancer Activity and Mechanism of Action

Certain platinum and nickel complexes incorporating this compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, or programmed cell death.

For instance, some novel platinum(II) and platinum(IV) complexes have been shown to induce apoptosis in A549 lung cancer cells through the intrinsic pathway. This process is characterized by the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspase enzymes that execute cell death.

Enzyme Inhibition

This compound derivatives and their metal complexes are also being explored as inhibitors of various enzymes. For example, some compounds have shown inhibitory activity against urease, a nickel-containing enzyme implicated in various pathological conditions. The inhibition mechanism can involve the coordination of the this compound ligand to the nickel ions in the active site of the enzyme, thereby blocking its catalytic activity.

Applications in Sensing

The ability of this compound ligands to selectively bind to specific metal ions has been exploited in the development of chemical sensors. The coordination event can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).

For instance, a this compound derivative functionalized with a fluorophore can exhibit a "turn-on" fluorescence response upon binding to a target metal ion like Zn²⁺. In the free ligand, the fluorescence may be quenched. Upon complexation, conformational changes or inhibition of photoinduced electron transfer (PET) can lead to a significant enhancement of the fluorescence signal.

Conclusion

The coordination chemistry of this compound and its derivatives is a rich and expanding field of study. The synthetic accessibility of these ligands, combined with their strong and selective metal-binding properties, provides a powerful platform for the design of functional molecular materials. From catalyzing the production of clean energy to offering new strategies in the fight against cancer, this compound-based coordination compounds continue to demonstrate their immense potential across various scientific disciplines. Further research into the nuanced structure-activity relationships and the exploration of novel applications will undoubtedly continue to drive innovation in this exciting area of chemistry.

References

theoretical studies on glyoxime metal complexes

Visualization: Computational Workflow

The following diagram illustrates the logical workflow of a typical computational investigation of a glyoxime metal complex.

Structural and Electronic Properties of Ni(dmg)₂

DFT calculations provide high-fidelity predictions of the geometric and electronic structure of complexes like Ni(dmg)₂. The data summarized below is derived from computational studies and serves as a benchmark for understanding this class of molecules.[1][2][3]

Data Presentation

Table 1: Selected Optimized Geometric Parameters for Ni(dmg)₂.

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length | Ni-N | 1.87 Å |

| N-O | 1.36 Å | |

| C-N | 1.30 Å | |

| C-C | 1.48 Å | |

| Bond Angle | N-Ni-N (bite) | 81.5° |

| N-Ni-N (trans) | 98.5° | |

| Ni-N-C | 115.0° |

| | O-N-C | 120.5° |

Table 2: Frontier Molecular Orbital (FMO) Properties of Ni(dmg)₂.

| Orbital | Energy (eV) | Contribution |

|---|---|---|

| HOMO | -5.78 | Primarily Ni d-orbitals, with contribution from ligand p-orbitals |

| LUMO | -2.15 | Primarily ligand π* orbitals, with contribution from Ni d-orbitals |

| HOMO-LUMO Gap | 3.63 | - |

Table 3: Calculated Electronic Transitions (TD-DFT) for Ni(dmg)₂.

| Transition | Excitation Energy (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|

| S₀ → S₁ | 385 | 0.095 | Metal-to-Ligand Charge Transfer (MLCT) |

| S₀ → S₂ | 352 | 0.078 | MLCT / d-d transition |

| S₀ → S₃ | 320 | 0.150 | Ligand-to-Metal Charge Transfer (LMCT) / Intra-ligand (IL) |

Table 4: Natural Bond Orbital (NBO) Analysis for Ni(dmg)₂.

| Atom | Natural Atomic Charge (e) |

|---|---|

| Ni | +0.25 |

| N (coordinating) | -0.60 |

| O | -0.65 |

| C (imine) | +0.30 |

Applications and Mechanistic Insights

Theoretical studies are crucial for elucidating the mechanisms behind the catalytic and biological activities of this compound metal complexes.

Catalysis: Hydrogen Evolution

Cobalt-glyoxime complexes, often called "cobaloximes," are celebrated molecular catalysts for the reduction of protons to produce hydrogen (H₂). DFT studies have been instrumental in mapping out the catalytic cycle. The process generally involves the reduction of the Co(II) center to a highly reactive Co(I) species, which then reacts with a proton source to form a Co(III)-hydride intermediate. Subsequent reaction of this intermediate leads to the release of H₂.

The following diagram illustrates the key steps in the catalytic hydrogen evolution reaction mediated by a cobaloxime complex.

References

Solubility Profile of Glyoxime in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of glyoxime, with a primary focus on its widely used derivative, dimethylthis compound (B607122), in various organic solvents. This document is intended to be a valuable resource for laboratory work, process development, and theoretical modeling.

Introduction to this compound and its Solubility

This compound (ethanedial dioxime) and its substituted derivatives are a class of organic compounds characterized by the presence of two oxime functional groups. The most prominent member of this family is dimethylthis compound (DMG), a white crystalline powder with the chemical formula CH₃C(NOH)C(NOH)CH₃.[1] Due to its ability to form stable, brightly colored complexes with various metal ions, particularly nickel, dimethylthis compound is a crucial reagent in analytical chemistry and gravimetric analysis.[2][3]

The solubility of glyoximes in different solvents is a critical parameter that dictates their application in synthesis, purification, and analytical procedures. This guide summarizes the available qualitative and quantitative solubility data, outlines standard experimental protocols for solubility determination, and illustrates the underlying principles governing the dissolution process.

Qualitative Solubility of Dimethylthis compound

Dimethylthis compound is characterized by its poor solubility in water and good solubility in several organic solvents.[1][4] This behavior is attributed to the presence of both polar hydroxyl groups and nonpolar methyl groups in its structure, allowing for interactions with a range of solvent types.

Table 1: Qualitative Solubility of Dimethylthis compound in Various Solvents

| Solvent Class | Solvent Name | Solubility Description | Citations |

| Polar Protic | Methanol | Soluble | [1][5][6][7] |

| Ethanol (B145695) | Soluble | [1][2][5][6] | |

| Polar Aprotic | Acetone (B3395972) | Soluble | [1][5] |

| Pyridine | Soluble | [1] | |

| Nonpolar | Ether | Soluble | [5] |

| Aqueous Base | Sodium Hydroxide Solution | Soluble | [5][6][7] |

| Aqueous | Water | Poorly soluble / Insoluble | [1][4][6][7] |

Quantitative Solubility Data

While qualitative descriptions of dimethylthis compound's solubility are widely reported, specific quantitative data in organic solvents is scarce in readily available literature. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many scientific and industrial processes. The following are standard methodologies for measuring the solubility of a solid compound like dimethylthis compound in an organic solvent.

Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.[8][9]

Methodology:

-

Preparation: An excess amount of the solid solute (dimethylthis compound) is added to a known volume of the desired organic solvent in a sealed, thermostated vessel (e.g., a flask). The presence of undissolved solid is crucial to ensure saturation is reached.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature for a sufficient period to allow the system to reach equilibrium. This duration can range from 24 hours to several days, depending on the dissolution rate of the compound.[8]

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is separated from the saturated solution. This is typically accomplished by centrifugation followed by filtration through a fine-pored membrane filter.

-

Analysis: The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique. Common methods include:

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and selective method for determining the concentration of the solute.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

-

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various high-throughput methods have been developed. These are particularly useful in drug discovery and development. While potentially less precise than the shake-flask method, they offer significant advantages in terms of speed and sample consumption.

Factors Influencing this compound Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent molecules.

Intermolecular Forces

The dissolution of dimethylthis compound in a solvent involves the breaking of intermolecular forces in the solid crystal lattice and the formation of new solute-solvent interactions. The key intermolecular forces at play are:

-

Hydrogen Bonding: The hydroxyl (-OH) groups in dimethylthis compound can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols like ethanol and methanol) are generally good solvents for dimethylthis compound.

-

Dipole-Dipole Interactions: The oxime groups (C=N-OH) are polar, leading to dipole-dipole interactions. Polar aprotic solvents like acetone can interact through these forces.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar methyl (-CH₃) groups and the carbon backbone of dimethylthis compound interact via these weaker forces. Nonpolar solvents will primarily interact through these forces.

The interplay of these forces determines the overall solubility.

Caption: Factors influencing this compound solubility.

Temperature

The solubility of most solid compounds, including dimethylthis compound, in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, heating the solvent can help to dissolve more solute. It is crucial to specify the temperature at which solubility is measured.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of this compound in an organic solvent using the shake-flask method.

Caption: Workflow for solubility determination.

Conclusion

The solubility of glyoximes, particularly dimethylthis compound, is a fundamental property that influences their use in various chemical applications. While qualitative data indicates good solubility in polar organic solvents like alcohols and acetone, and poor solubility in water, there is a notable lack of precise quantitative data in the public domain. For applications requiring accurate solubility values, it is imperative to perform experimental measurements using standardized protocols such as the shake-flask method. A thorough understanding of the interplay between solute-solvent intermolecular forces and the effect of temperature is essential for predicting and controlling the solubility of these important compounds.

References

- 1. Dimethylthis compound: Structure, Uses & Safety Explained [vedantu.com]

- 2. chemiis.com [chemiis.com]

- 3. Dimethylthis compound - Wikipedia [en.wikipedia.org]

- 4. Dimethylthis compound | C4H8N2O2 | CID 135459645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl this compound (DMG) - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 6. byjus.com [byjus.com]

- 7. Dimethylthis compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

Glyoxime as a Bidentate Ligand in Complex Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of glyoxime and its derivatives as versatile bidentate ligands in the formation of metal complexes. It covers the fundamental principles of coordination, quantitative data on complex stability and structure, detailed experimental protocols, and an overview of their emerging applications, particularly in the field of drug development.

Core Concepts: this compound as a Chelating Agent

Glyoximes, characterized by the presence of two oxime (=NOH) functional groups on adjacent carbon atoms, are quintessential examples of bidentate ligands. The most well-known member of this class is dimethylthis compound (B607122) (dmgH₂). Upon coordination with a metal ion, a proton is typically lost from one of the oxime groups, and the resulting monoanion (dmgH⁻) acts as a powerful chelating agent.

Coordination primarily occurs through the two nitrogen atoms, which donate their lone pairs of electrons to the central metal ion.[1] This simultaneous binding at two points forms a stable five-membered ring structure, a phenomenon known as the chelate effect. The exceptional stability of many metal-glyoxime complexes, such as the vibrant red bis(dimethylglyoximato)nickel(II), is further enhanced by strong intramolecular hydrogen bonds formed between the oxygen atom of one ligand and the hydroxyl group of the second ligand.[2] This hydrogen bonding imposes a square planar geometry on the complex.

Quantitative Data on Metal-Glyoxime Complexes

The stability and structural parameters of metal-glyoxime complexes are crucial for understanding their behavior and potential applications. The following tables summarize key quantitative data for representative complexes, with a focus on dimethylthis compound (DMG) derivatives.

Stability Constants

The stability of metal complexes with this compound derivatives in solution is quantified by their stability constants (log β). These values are typically determined potentiometrically.

| Metal Ion | Ligand | log β₁₀₁ | log β₁₁₁ | log β₁₂₁ | Conditions |

| Ni(II) | 1,2-Bis(2,6-dimethylphenylamino)this compound (DPG) | 18.41 | 27.66 | 36.73 | 25 °C, I = 0.1 M NaCl, mixed ethanol-aqueous solution |

| Cu(II) | 1,2-Bis(2,6-dimethylphenylamino)this compound (DPG) | 18.01 | 27.50 | 36.31 | 25 °C, I = 0.1 M NaCl, mixed ethanol-aqueous solution |

| Zn(II) | 1,2-Bis(2,6-dimethylphenylamino)this compound (DPG) | 14.61 | 21.01 | 26.85 | 25 °C, I = 0.1 M NaCl, mixed ethanol-aqueous solution |

| Ni(II) | Dimethylthis compound (DMG) | - | - | - | Data for various protonated species available |

| Cu(II) | Dimethylthis compound (DMG) | - | - | - | Data for various protonated species available |

| Zn(II) | Dimethylthis compound (DMG) | - | - | - | Data for various protonated species available |

Table 1: Overall stability constants (βpqr) for selected metal-glyoxime complexes, where p is the number of metal ions, q is the number of protons, and r is the number of ligands.[3][4]

Structural and Spectroscopic Data for Bis(dimethylglyoximato)nickel(II)

Bis(dimethylglyoximato)nickel(II), or Ni(DMG)₂, is the most extensively studied this compound complex. Its square planar structure packs in a columnar fashion in the solid state, leading to Ni-Ni interactions.[5]

| Parameter | Value | Technique |

| Crystal System | Orthorhombic | Single-Crystal X-ray Diffraction |

| Space Group | Ibam | Single-Crystal X-ray Diffraction |

| Coordination Geometry | Square Planar | Single-Crystal X-ray Diffraction |

| Ni-Ni Distance | 3.183 - 3.254 Å | Single-Crystal X-ray Diffraction |

| O-H···O Bond Length | ~2.44 Å | Single-Crystal X-ray Diffraction |

| IR: ν(C=N) | ~1573 cm⁻¹ (shifted from ~1450 cm⁻¹ in free ligand) | FTIR Spectroscopy |

| IR: ν(N-O) | ~1240 cm⁻¹ and 1102 cm⁻¹ | FTIR Spectroscopy |

| IR: ν(Ni-N) | ~523 cm⁻¹ | FTIR Spectroscopy |

| UV-Vis λmax | 250-350 nm range | UV-Vis Spectroscopy |

Table 2: Key structural and spectroscopic data for the Ni(DMG)₂ complex.[5][6][7][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of bis(dimethylglyoximato)nickel(II) as a representative example.

Synthesis of Bis(dimethylglyoximato)nickel(II)

This protocol describes a standard precipitation method for the quantitative formation of the Ni(DMG)₂ complex.[9]

Materials:

-

Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O)

-

Dimethylthis compound (dmgH₂)

-

Ethanol (B145695) or a 50:50 methanol-isopropanol mixture

-

Aqueous ammonia (B1221849) (NH₃) solution

-

Distilled water

-

Beakers, heating plate with magnetic stirrer, sintered glass crucible, drying oven.

Procedure:

-

Prepare Nickel Solution: Dissolve 4.0 g of NiSO₄·6H₂O in 150 mL of distilled water in a 400 mL beaker. Heat the solution to approximately 50-60 °C with stirring.

-

Prepare Ligand Solution: Prepare a 1% (w/v) solution of dimethylthis compound in ethanol or a 50:50 methanol-isopropanol mixture.

-

Precipitation: To the heated nickel solution, add an excess of the dimethylthis compound solution. Slowly add aqueous ammonia dropwise while continuously stirring until the solution is slightly alkaline (pH ~9-10). A voluminous, scarlet-red precipitate of Ni(DMG)₂ will form immediately.

-

Digestion: Keep the mixture at 50-60 °C for approximately 30-60 minutes with occasional stirring. This "digestion" step allows the precipitate particles to grow, making them easier to filter.

-

Isolation: Filter the hot solution through a pre-weighed sintered glass crucible (G3 or G4 porosity).

-

Washing: Wash the precipitate with cold distilled water several times to remove any soluble impurities, followed by a small amount of ethanol.

-

Drying: Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight.

-

Characterization: The final product can be characterized by elemental analysis, IR spectroscopy, and thermal analysis.

Spectroscopic Characterization

-

FTIR Spectroscopy: Record the IR spectrum of the dried Ni(DMG)₂ complex (typically as a KBr pellet). Compare the spectrum to that of the free dimethylthis compound ligand. Key changes to observe include the shift of the C=N stretching vibration to a higher frequency and the appearance of a new band corresponding to the Ni-N bond (see Table 2).

-

UV-Vis Spectroscopy: Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO). Record the absorption spectrum. The observed bands are typically assigned to ligand-centered π-π* transitions and metal-to-ligand charge transfer (MLCT) transitions.[8]

Applications in Drug Development

While classically known for their use in analytical chemistry, metal complexes of glyoximes and their derivatives are gaining attention for their biological activities, making them potential candidates for drug development.

Antimicrobial and Anti-inflammatory Activity

Several studies have demonstrated that mixed ligand complexes involving glyoximes exhibit significant biological potential. For instance, Ni(II) and Cd(II) complexes incorporating both dimethylthis compound and 2,4-dinitrophenylhydrazine (B122626) have shown strong antimicrobial efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi.[10] These complexes also displayed good anti-inflammatory properties in in-vitro assays.[10]

The enhanced biological activity of these metal complexes compared to the free ligands is often explained by chelation theory. Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid membranes of microorganisms, allowing it to interfere with essential cellular processes.

Potential as Enzyme Inhibitors and Anticancer Agents

The development of metal-based drugs, spurred by the success of cisplatin, has led to the investigation of various coordination complexes for cancer therapy.[11] this compound complexes of metals like Ni(II) and Pd(II) are being explored as potential anticancer agents.[12] The mechanism of action for many metal-based drugs involves the inhibition of crucial enzymes. Metal complexes can act as enzyme inhibitors through various mechanisms, such as coordinating to active site residues, displacing essential metal cofactors, or acting as redox catalysts to generate reactive oxygen species that damage the enzyme.[13]

Given that this compound complexes can form stable structures and possess tunable electronic properties, they are attractive scaffolds for designing targeted enzyme inhibitors. For example, they could potentially inhibit enzymes like glyoxalase I (Glo1), which is often overexpressed in cancer cells and contributes to chemotherapy resistance.[14] By inhibiting such enzymes, these complexes could induce apoptosis and overcome drug resistance in tumor cells.

Conclusion

Glyoximes are robust and versatile bidentate ligands that form highly stable complexes with a wide range of transition metals. The well-defined square planar geometry and extensive hydrogen bonding in complexes like Ni(DMG)₂ make them ideal subjects for studying fundamental coordination chemistry. Beyond their traditional analytical applications, the growing body of research into the antimicrobial, anti-inflammatory, and potential anticancer activities of these complexes highlights a promising future in medicinal inorganic chemistry and drug development. The ability to systematically modify the this compound ligand structure offers a pathway to fine-tune the biological and physicochemical properties of the resulting metal complexes, paving the way for the rational design of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nickel Dimethylthis compound [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. rsc.org [rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. grokipedia.com [grokipedia.com]

- 10. An in-vitro anti-inflammatory and anti-microbial essential on Ni(II), Cd(II) mixed ligand complexes by using 2,4-dinitrophenyl hydrazine and dimethylthis compound - Journal of King Saud University - Science [jksus.org]

- 11. Metal complexes in cancer therapy – an update from drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholars.northwestern.edu [scholars.northwestern.edu]

- 14. Role of the Glyoxalase System in Breast Cancer and Gynecological Cancer-Implications for Therapeutic Intervention: a Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Glyoxime Derivatives for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various glyoxime derivatives and their application as chemosensors for the detection of metal ions. Glyoximes, particularly vic-dioximes, are a class of organic compounds that form stable and often intensely colored complexes with a variety of metal ions, making them excellent candidates for colorimetric and fluorescent sensing applications.

Introduction

This compound derivatives are versatile ligands in coordination chemistry, renowned for their ability to selectively bind with transition metal ions. The nitrogen atoms of the oxime groups act as donor sites, forming stable five- or six-membered chelate rings with metal cations. This interaction often results in a distinct color change or modulation of fluorescence, providing a basis for qualitative and quantitative analysis of metal ions. Dimethylthis compound (B607122) is a classic example, widely used for the gravimetric and spectrophotometric determination of nickel(II).[1][2] By modifying the backbone of the this compound molecule, it is possible to tune the selectivity and sensitivity towards other metal ions such as copper(II), palladium(II), and zinc(II).

Data Presentation: Performance of this compound Derivatives in Metal Ion Detection

The following table summarizes the performance of selected this compound derivatives in the detection of various metal ions. This data is compiled from various studies to provide a comparative overview.

| This compound Derivative | Target Metal Ion | Detection Method | Limit of Detection (LOD) | Key Interferences | Reference |

| Dimethylthis compound | Nickel(II) | Spectrophotometry | 4.1 µM | Cobalt(II), Copper(II) | |

| Dimethylthis compound | Nickel(II) | Spectrophotometry | 20.0 µg/L | - | |

| bis(2-hydroxyphenylamino) this compound | Copper(II) | Solid Phase Extraction / AAS | 0.004 ng/mL | - | |

| Dimethylthis compound | Copper(II) | Spectrophotometry | - | - | |

| 5,6-dimethyl-1,3-indanedione-2-oxime | Palladium(II) | Colorimetric | 5 nM | Pt(II), Rh(III), Ru(III) | |

| Rhodamine-based probe | Palladium(II) | Fluorometric | 21 nM | - | |

| Schiff Base Fluorescent Probe | Zinc(II) | Fluorometric ("turn-on") | 9.53 x 10⁻⁸ mol/L | - | [3] |

| Porphyrin–coumarin conjugate | Palladium(0) | Fluorometric | 75 nM | - | [4] |

| Porphyrin–coumarin conjugate | Palladium(II) | Fluorometric | 382 nM | - | [4] |

| NBDTC | Palladium | Ratiometric Fluorescent | 1.13 x 10⁻⁹ M | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and their application in metal ion detection.

Synthesis of this compound Derivatives

3.1.1. General Synthesis of vic-Dioximes from Dichlorothis compound (B20624)

This protocol describes a general method for the synthesis of N-substituted aminoglyoximes by the condensation of dichlorothis compound with primary amines.

-

Materials: Dichlorothis compound, primary amine (e.g., p-aminobenzoic acid, p-toluidine), ethanol (B145695) or methanol, sodium carbonate (optional).

-

Procedure:

-

Dissolve dichlorothis compound (1 molar equivalent) in ethanol or methanol.

-

In a separate flask, dissolve the primary amine (2 molar equivalents) in the same solvent.

-

Slowly add the amine solution to the dichlorothis compound solution with constant stirring at room temperature.

-

If the amine salt is used, add a solution of sodium carbonate to neutralize the acid.

-

Continue stirring the reaction mixture for several hours until the precipitation of the product is complete.

-

Filter the resulting solid, wash with cold solvent, and dry in a desiccator.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.[5]

-

3.1.2. Synthesis of Phenylthis compound Derivatives

This protocol outlines a multi-step synthesis for preparing phenylthis compound derivatives starting from acetophenone (B1666503).

-

Materials: Acetophenone, amyl nitrite (B80452), sodium ethoxide, hydroxylamine (B1172632) hydrochloride, sodium acetate (B1210297), chlorine gas, desired amine.

-

Procedure:

-

Synthesis of ω-isonitrosoacetophenone: React acetophenone with amyl nitrite in the presence of sodium ethoxide.

-